molecular formula C12H19NO4 B11817281 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester

2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester

Cat. No.: B11817281
M. Wt: 241.28 g/mol
InChI Key: OFRQPHYWQDAPTB-UHFFFAOYSA-N
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Description

2-Azabicyclo[211]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester typically involves a multi-step process. One efficient method starts with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared using a photochemical method. The key step involves a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate. Subsequent ring closure in the presence of sodium hydride affords the desired azabicyclohexane compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the azabicyclohexane core, such as hydroxy and carboxylic derivatives .

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester is unique due to its specific substitution pattern and the presence of both ester and carboxylic acid functional groups. This combination provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-O-methyl 2-O-(2-methylpropyl) 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-8(2)7-17-11(15)13-6-9-4-12(13,5-9)10(14)16-3/h8-9H,4-7H2,1-3H3

InChI Key

OFRQPHYWQDAPTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CC2CC1(C2)C(=O)OC

Origin of Product

United States

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